5alpha,6alpha-Epoxycholestanol-d7
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Overview
Description
5alpha,6alpha-Epoxycholestanol-d7: is a deuterated derivative of 5alpha,6alpha-epoxycholestanol, a compound generated by the epoxidation of cholesterol . This compound is often used in scientific research due to its unique properties and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions: 5alpha,6alpha-Epoxycholestanol-d7 is synthesized through the epoxidation of cholesterol The deuterated version, this compound, is prepared by incorporating deuterium atoms into the molecule .
Industrial Production Methods: The industrial production of this compound involves large-scale epoxidation reactions under controlled conditions to ensure high yield and purity . The process typically requires the use of specialized equipment and reagents to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: 5alpha,6alpha-Epoxycholestanol-d7 undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different oxysterols.
Reduction: Reduction reactions can convert the epoxy group to a diol.
Substitution: The epoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products:
Oxidation: Oxysterols such as 3beta,5alpha,6beta-triol.
Reduction: Diols such as 5alpha,6beta-dihydroxycholestanol.
Substitution: Various substituted cholestanol derivatives.
Scientific Research Applications
Chemistry: 5alpha,6alpha-Epoxycholestanol-d7 is used as an internal standard in isotope dilution-mass spectrometry analysis . It is also employed in liquid chromatography with tandem mass spectrometry (LC-MS-MS) analysis of plasma samples .
Biology: The compound is used to study the metabolism of cholesterol and its derivatives . It helps in understanding the role of cholesterol epoxides in biological systems .
Medicine: this compound is used in anticancer research due to its ability to impair the redox state and affect atherogenesis . It is also studied for its role in hypercholesterolemia and its effects on liver X receptor (LXR) antagonism .
Industry: The compound is used in the development of pharmaceuticals and other chemical products .
Mechanism of Action
5alpha,6alpha-Epoxycholestanol-d7 exerts its effects by acting as a liver X receptor (LXR) antagonist . It impairs the redox state and affects atherogenesis . The compound is catabolized by the enzyme cholesterol-5,6-epoxide hydrolase (ChEH) to form 3beta,5alpha,6beta-triol . It also mediates steroid receptor coactivator (SRC) recruitment .
Comparison with Similar Compounds
Uniqueness: 5alpha,6alpha-Epoxycholestanol-d7 is unique due to its specific epoxidation at the 5alpha,6alpha positions and the incorporation of deuterium atoms . This makes it particularly useful as an internal standard in mass spectrometry and for studying the metabolism of cholesterol derivatives .
Properties
Molecular Formula |
C27H46O2 |
---|---|
Molecular Weight |
409.7 g/mol |
IUPAC Name |
(1S,2R,5S,7R,9S,11S,12S,15R,16R)-2,16-dimethyl-15-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadecan-5-ol |
InChI |
InChI=1S/C27H46O2/c1-17(2)7-6-8-18(3)21-9-10-22-20-15-24-27(29-24)16-19(28)11-14-26(27,5)23(20)12-13-25(21,22)4/h17-24,28H,6-16H2,1-5H3/t18-,19+,20+,21-,22+,23+,24+,25-,26-,27+/m1/s1/i1D3,2D3,17D |
InChI Key |
PRYIJAGAEJZDBO-BXAOGQKHSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(CCC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@H]4[C@@]5([C@@]3(CC[C@@H](C5)O)C)O4)C)C([2H])([2H])[2H] |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC4C5(C3(CCC(C5)O)C)O4)C |
Origin of Product |
United States |
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